molecular formula C15H13N3S2 B11681159 1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylthiourea

1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylthiourea

Cat. No.: B11681159
M. Wt: 299.4 g/mol
InChI Key: BORSQZNVYIUESU-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N’-phenylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a unique structure that combines a cyclopenta[b]thiophene ring with a phenylthiourea moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N’-phenylthiourea typically involves the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thioureas or ureas.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N’-phenylthiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N’-phenylthiourea involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N’-phenylthiourea is unique due to its combination of a cyclopenta[b]thiophene ring and a phenylthiourea moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research in various fields.

Properties

Molecular Formula

C15H13N3S2

Molecular Weight

299.4 g/mol

IUPAC Name

1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylthiourea

InChI

InChI=1S/C15H13N3S2/c16-9-12-11-7-4-8-13(11)20-14(12)18-15(19)17-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H2,17,18,19)

InChI Key

BORSQZNVYIUESU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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